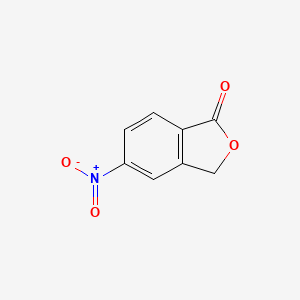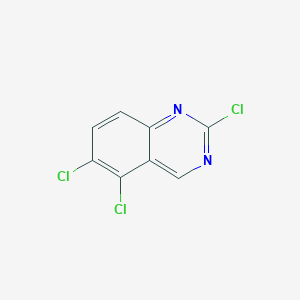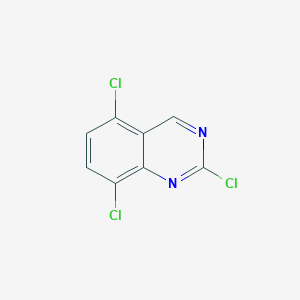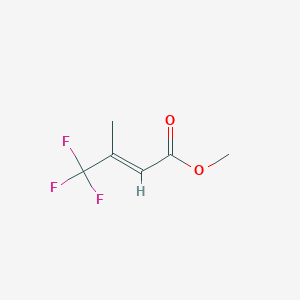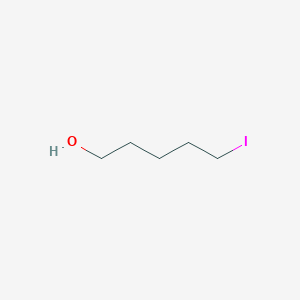
1-(3,5-Dimethoxy-4-methylphenyl)ethanone
Vue d'ensemble
Description
1-(3,5-Dimethoxy-4-methylphenyl)ethanone, also known as 3,5-Dimethoxy-4-methylphenylacetone or PMK methyl glycidate, is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the synthesis of various drugs, including MDMA (Ecstasy), and has also been studied for its potential therapeutic properties. In
Mécanisme D'action
The mechanism of action of 1-(1-(3,5-Dimethoxy-4-methylphenyl)ethanoney-4-methylphenyl)ethanone is not fully understood. However, research suggests that it may act on the central nervous system by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This may result in a feeling of euphoria, which is one of the effects of MDMA.
Biochemical and Physiological Effects
1-(1-(3,5-Dimethoxy-4-methylphenyl)ethanoney-4-methylphenyl)ethanone has been shown to have various biochemical and physiological effects. Research has shown that it can increase heart rate, blood pressure, and body temperature. Additionally, it can cause changes in mood, perception, and behavior. These effects are similar to those observed with MDMA.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-(3,5-Dimethoxy-4-methylphenyl)ethanoney-4-methylphenyl)ethanone has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been extensively studied, and its effects are well understood. However, one of the limitations is that it is a controlled substance, and its use is heavily regulated. This can make it difficult to obtain and use in lab experiments.
Orientations Futures
There are several future directions for the study of 1-(1-(3,5-Dimethoxy-4-methylphenyl)ethanoney-4-methylphenyl)ethanone. One direction is to further explore its potential therapeutic properties, particularly in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, research could focus on developing new drugs that are derived from this compound. Finally, there is a need for further research on the potential risks and side effects of this compound, particularly with long-term use.
Conclusion
In conclusion, 1-(1-(3,5-Dimethoxy-4-methylphenyl)ethanoney-4-methylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research. It is commonly used in the synthesis of various drugs, including MDMA, and has been studied for its potential therapeutic properties. While its effects are well understood, its use is heavily regulated, and there is a need for further research on its potential risks and side effects.
Applications De Recherche Scientifique
1-(1-(3,5-Dimethoxy-4-methylphenyl)ethanoney-4-methylphenyl)ethanone has been extensively studied for its potential therapeutic properties. Research has shown that this compound has anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(3,5-dimethoxy-4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-10(13-3)5-9(8(2)12)6-11(7)14-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFQCUAKXXVLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



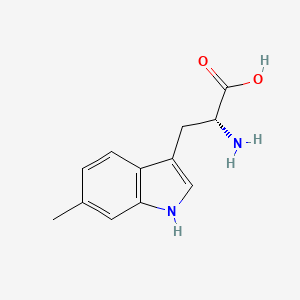

![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4,5-dicarboxylic acid](/img/structure/B3278027.png)
![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid](/img/structure/B3278031.png)

![Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278056.png)
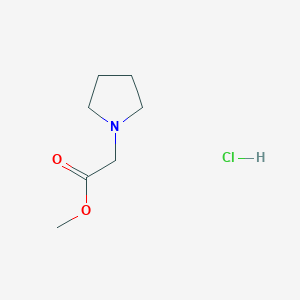
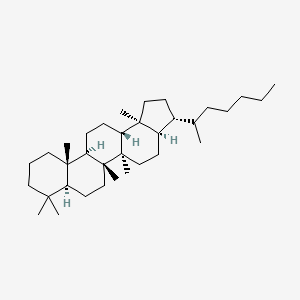
![(3R,3Ar,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-[(2R)-heptan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B3278065.png)
